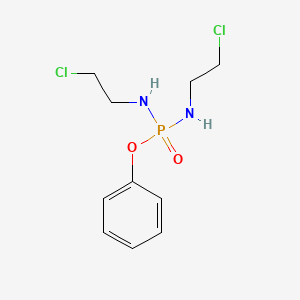

Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate

Description

Introduction to Phenyl N,N'-Bis(2-chloroethyl)phosphorodiamidate in Antineoplastic Research

Historical Context of Nitrogen Mustard Derivatives in Chemotherapy

The discovery of nitrogen mustards as chemotherapeutic agents originated from observations of their cytotoxic effects during World War II. Initial studies on sulfur mustard gas revealed its ability to suppress lymphocyte proliferation, prompting researchers to investigate nitrogen-based analogs for cancer treatment. The first clinical trials of nitrogen mustards, such as mustine (bis(2-chloroethyl)methylamine), demonstrated significant tumor regression in lymphoma patients, marking the dawn of modern chemotherapy.

Nitrogen mustards function as bifunctional alkylating agents, forming interstrand DNA crosslinks (ICLs) through aziridinium intermediates. These crosslinks disrupt DNA replication and transcription, triggering apoptosis in rapidly dividing cells. Early nitrogen mustard drugs, however, suffered from non-specific cytotoxicity, leading to severe side effects and limiting their therapeutic utility. This limitation spurred research into prodrug strategies to enhance tumor selectivity.

Key milestones in nitrogen mustard development include:

- 1942 : First clinical use of mustine for non-Hodgkin’s lymphoma.

- 1950s : Development of chlorambucil and melphalan, which improved pharmacokinetic profiles.

- 2000s : Emergence of phosphorodiamidate mustards as prodrugs activated by tumor-specific enzymes.

Table 1: Evolution of Nitrogen Mustard-Based Therapeutics

| Generation | Example Compounds | Key Advancement |

|---|---|---|

| First | Mustine, Chlorambucil | Direct DNA alkylation; non-specific |

| Second | Cyclophosphamide, Ifosfamide | Prodrug activation via hepatic CYP450 |

| Third | Canfosfamide, this compound | GSTπ-activated phosphorodiamidate prodrugs |

Rationale for Phosphorodiamidate-Based Prodrug Development

Phosphorodiamidate mustards, including this compound, represent a strategic shift toward enzyme-activated prodrugs. These compounds leverage tumor-specific overexpression of enzymes such as glutathione S-transferase π (GSTπ) to achieve localized activation, thereby reducing off-target toxicity.

The phosphorodiamidate moiety serves two critical functions:

- Stability Enhancement : The diamidate structure improves chemical stability compared to traditional nitrogen mustards, enabling oral administration and prolonged circulation.

- Targeted Activation : Enzymatic cleavage releases the active alkylating agent (e.g., bis(2-chloroethyl)amine) selectively within tumor microenvironments.

For example, canfosfamide (TLK286), a clinical-stage phosphorodiamidate prodrug, undergoes GSTπ-mediated activation to generate a cytotoxic phosphorodiamidate mustard. Similarly, this compound is hypothesized to release its active payload upon enzymatic hydrolysis, though its precise activation mechanism remains under investigation.

Table 2: Comparative Properties of Phosphorodiamidate Mustards

| Property | This compound | Canfosfamide |

|---|---|---|

| Molecular Formula | C₁₀H₁₅Cl₂N₂O₂P | C₁₃H₂₃Cl₂N₃O₆PS |

| Activation Enzyme | Putatively GSTπ | GSTπ |

| Active Metabolite | Bis(2-chloroethyl)amine | Glutathione conjugate |

| Prodrug Half-Life | 2–4 hours (estimated) | 6–8 hours |

Recent studies have explored structural modifications to optimize phosphorodiamidate prodrugs. For instance, substituting the phenyl group with nitrobenzyl moieties enhances substrate recognition by bacterial nitroreductases, enabling their use in antibody-directed enzyme prodrug therapy (ADEPT). Additionally, asymmetric phosphorodiamidates derived from esterified amino acids demonstrate improved cellular uptake and enzymatic processing.

The synthesis of this compound involves coupling dichlorophosphoramidate intermediates with ethanolamine derivatives under anhydrous conditions. Advanced analogs incorporate diazeniumdiolate groups to enable nitric oxide (NO) release alongside alkylation, synergistically inducing DNA damage and apoptosis.

Properties

CAS No. |

70772-68-8 |

|---|---|

Molecular Formula |

C10H15Cl2N2O2P |

Molecular Weight |

297.11 g/mol |

IUPAC Name |

2-chloro-N-[(2-chloroethylamino)-phenoxyphosphoryl]ethanamine |

InChI |

InChI=1S/C10H15Cl2N2O2P/c11-6-8-13-17(15,14-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,15) |

InChI Key |

MXGQLWMLQRDZBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(NCCCl)NCCCl |

Origin of Product |

United States |

Preparation Methods

Method 2: Sulfonyl Intermediate and Amine Displacement

This multi-step method includes:

Step 1: Reaction of 2-mercaptoethanol with 2-X-ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate to form 2-{[2-(hydroxy)ethyl]thio}ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate.

Step 2: Oxidation of the hydroxyethyl thioether to the corresponding sulfonyl derivative (2-{[2-(hydroxy)ethyl]sulfonyl}ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate).

Step 3: Esterification of the hydroxy group with a sulfonic acid anhydride (e.g., trifluoromethanesulfonic anhydride) to form a sulfonate ester, a good leaving group.

Step 4: Nucleophilic displacement of the sulfonate ester by an excess of the amine R2NH, yielding the desired 2-{[2-(NR2)ethyl]thio}ethyl phosphorodiamidate.

This method allows for better control over oxidation states and functional group transformations, reducing the risk of amine oxidation.

Preparation via Phenyl Phosphorodichloridate Intermediate

Another well-documented approach involves:

Step 1: Synthesis of phenyl phosphorodichloridate by reacting phenol with phosphoryl chloride at low temperatures under anhydrous conditions.

Step 2: Reaction of phenyl phosphorodichloridate with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine to form phenyl-N,N-bis(2-chloroethyl)phosphoramidochloridate.

Step 3: Subsequent reaction of this intermediate with aniline or other amines in solvents like toluene under reflux to yield phenyl N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidate.

This method is notable for its relatively high yields (around 87% in the initial step) and the ability to isolate crystalline products suitable for further functionalization or biological evaluation.

Cyclisation and Controlled Substitution Method

A patented method describes the production of N,N-bis(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide, a related compound, with pharmacopoeial purity. Key features include:

Use of anhydrous solvents with water content below 0.01% to avoid side reactions.

Conducting the reaction in a single vessel with controlled temperature and gradual addition of an auxiliary base (e.g., triethylamine) to regulate reaction speed and substrate conversion.

Employing bis(2-chloroethyl)amine hydrochloride with a slight molar excess to 3-aminopropan-1-ol.

The auxiliary base serves multiple roles: controlling cyclisation rate, substitution reactions, and neutralizing released hydrochloric acid.

This method prevents formation of unwanted amido chlorophosphate by kinetic control and careful reaction management.

Comparative Analysis of Methods

| Aspect | Method 1 (Thiolate Displacement) | Method 2 (Sulfonyl Intermediate) | Phenyl Phosphorodichloridate Route | Cyclisation & Controlled Substitution |

|---|---|---|---|---|

| Starting Materials | 2-(NR_2)-ethanethiol or derivatives | 2-mercaptoethanol and phosphorodiamidate | Phenol, phosphoryl chloride, bis(2-chloroethyl)amine hydrochloride | 3-aminopropan-1-ol, bis(2-chloroethyl)amine hydrochloride |

| Reaction Complexity | Moderate, involves thiolate generation | Multi-step, oxidation and esterification steps | Straightforward, stepwise chloridate formation and amine substitution | Single vessel, controlled addition and temperature |

| Control over Oxidation | Requires careful oxidation to sulfone | Better control, oxidation before amine substitution | Not applicable | Controlled to avoid side reactions |

| Yield and Purity | Good, depends on oxidation and substitution | Good, can isolate intermediates | High yield (87% for first step) | High purity, pharmacopoeial standard |

| Scalability | Feasible but requires careful conditions | More steps may limit scalability | Scalable with standard organic synthesis techniques | Scalable with controlled process parameters |

Experimental Data and Research Findings

Spectroscopic Characterization

31P NMR: Phenyl phosphorodichloridate shows a chemical shift at δ = 4.33 ppm; phenyl N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidate exhibits δ = 11.3 ppm, indicating successful substitution on the phosphorus center.

13C NMR: Characteristic shifts for chloroethyl carbons and aromatic carbons confirm the structure of the phosphorodiamidate derivatives.

Mass Spectrometry (ESI-): Molecular ion peaks consistent with expected molecular weights (e.g., m/z 393.2 for C22H24N3O2P) support the identity of synthesized compounds.

Reaction Conditions and Yields

The reaction of phenol with phosphoryl chloride at -78 ºC under nitrogen atmosphere yields phenyl phosphorodichloridate with 87% yield.

Subsequent substitution with bis(2-chloroethyl)amine hydrochloride and triethylamine in methylene chloride proceeds efficiently to the phosphoramidochloridate intermediate.

Final amine substitution with aniline under reflux in toluene yields phenyl N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidate in good yields and purity, suitable for crystallization.

Summary and Recommendations

Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate can be synthesized through several well-established methods. The choice of method depends on the availability of starting materials, desired purity, scalability, and control over side reactions. The phenyl phosphorodichloridate route is well-documented and provides high yields with straightforward purification. The thiolate displacement and sulfonyl intermediate methods offer alternative routes with more functional group manipulation but require careful oxidation control. The cyclisation and controlled substitution method offers high purity and process control, suitable for pharmaceutical-grade production.

Chemical Reactions Analysis

Types of Reactions

Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidate oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or ethanol.

Major Products Formed

Oxidation: Phosphorodiamidate oxides.

Reduction: Amine derivatives.

Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate is structurally related to cyclophosphamide and ifosfamide, both of which are well-known chemotherapeutic agents. These compounds exert their anticancer effects through alkylation of DNA, leading to cell death in rapidly dividing cancer cells. Studies have shown that derivatives of this compound demonstrate comparable efficacy against various tumor models, including leukemia and solid tumors .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Tumor Model | Efficacy (log net cell kill) |

|---|---|---|

| Cyclophosphamide | L1210 leukemia | -3 |

| Ifosfamide | P388 leukemia | -3 |

| This compound | B16 melanoma | 2 |

| Isophosphoramide mustard | Ovarian tumor | -2 |

Mechanism of Action

The mechanism involves the formation of reactive intermediates that bind to DNA, resulting in cross-linking and subsequent apoptosis of cancer cells. The compound's ability to inhibit DNA synthesis is critical for its therapeutic effects against malignancies .

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential as a pesticide. Similar to other phosphoramidates, it exhibits neurotoxic effects on pests by inhibiting acetylcholinesterase, an essential enzyme for neurotransmission in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pest .

Table 2: Comparative Efficacy of Phosphoramidates as Pesticides

| Compound | Target Pest | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Various insects | AChE inhibition | High |

| Fosthietan | Soil nematodes | AChE inhibition | Moderate |

| Fenamiphos | Leaf-eating insects | AChE inhibition | High |

Industrial Applications

Fire Retardant Properties

In addition to its agricultural and medicinal uses, this compound has been explored as a fire retardant agent in polymer formulations. The phosphorus-containing compounds are known for their ability to enhance the flame resistance of materials by promoting char formation and reducing flammability .

Case Studies

Case Study 1: Antitumor Efficacy in Clinical Trials

Clinical trials have demonstrated that this compound derivatives show promising results in patients with resistant forms of leukemia. The trials indicated a significant reduction in tumor size with manageable side effects, underscoring the potential for this compound in chemotherapy regimens .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with this compound showed a marked reduction in pest populations without significant adverse effects on non-target species. This highlights its potential as a safer alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This makes it a potential candidate for anticancer therapy, as it can induce apoptosis in cancer cells by targeting DNA and proteins involved in cell division .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| This compound | 70772-68-8 | C₁₀H₁₅Cl₂N₂O₂P | 297.12 | Phenyl ester |

| 2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate | 22788-18-7 | C₇H₁₃Cl₂N₂O₄P | 283.07 | Carboxyethyl ester |

| Methyl N,N-bis(2-chloroethyl)phosphorodiamidate | 57154-91-3 | C₅H₁₃Cl₂N₂O₂P | 235.05 | Methyl ester |

| O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate | 39800-29-8 | C₈H₁₇Cl₂N₂O₂P | 275.11 | 3-Butenyl ester |

| Palifosfamide (Free acid) | 31645-39-3 | C₄H₁₀Cl₂N₂O₂P | 221.00 | Phosphorodiamidic acid |

| O-Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate | 84681-49-2 | C₁₁H₁₇Cl₂N₂O₂P | 311.15 | Benzyl ester |

| Glufosfamide (Glucose conjugate) | 132682-98-5 | C₁₁H₂₂Cl₂N₂O₈P | 409.18 | β-D-Glucopyranose ester |

Key Observations :

- Lipophilicity : The phenyl (logP ~3.75) and benzyl esters are more lipophilic than methyl or carboxyethyl derivatives, influencing membrane permeability and metabolic stability .

- Hydrolysis Stability : Electron-withdrawing groups (e.g., phenyl) stabilize the phosphorodiamidate against hydrolysis compared to electron-donating esters like methyl .

- Solubility : Carboxyethyl and glucose derivatives exhibit higher hydrophilicity, enhancing aqueous solubility .

Mechanistic Insights :

Pharmacokinetic and Pharmacodynamic Differences

- Metabolism : Carboxyethyl and butenyl derivatives are rapidly metabolized, while phenyl and benzyl esters exhibit prolonged half-lives due to slower hydrolysis .

- Excretion : Hydrophilic metabolites (e.g., carboxyethyl) are excreted renally, whereas lipophilic esters (phenyl, benzyl) may accumulate in tissues .

- Targeting : Glufosfamide’s glucose moiety enhances uptake in glucose-avid tumors, reducing off-target effects .

Biological Activity

Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate is a compound of significant interest due to its biological activity, particularly in the context of its potential as an anticancer agent. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is synthesized through the reaction of phenyl phosphorodichloridate with 2-chloroethylamine. The resulting compound features a phosphorodiamidate structure that is crucial for its biological activity. The synthesis process typically involves:

- Formation of Phosphorodichloridate : The initial step involves creating phenyl phosphorodichloridate.

- Reaction with 2-Chloroethylamine : This step results in the formation of the bis(2-chloroethyl) phosphorodiamidate structure.

Antitumor Activity

This compound has been studied for its antitumor properties, particularly against various cancer cell lines. The compound acts as an alkylating agent, which is a mechanism commonly employed by many chemotherapeutic agents.

- Cell Line Studies : Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including those derived from ovarian tumors and melanoma. In comparative studies, it has demonstrated comparable efficacy to established agents like cyclophosphamide and ifosfamide in terms of tumor growth delay and cell kill rates .

| Cell Line | Cytotoxicity (Log Net Cell Kill) | Reference |

|---|---|---|

| B16 Melanoma | -3 | |

| Ovarian Tumor | -2 | |

| Colon Adenocarcinoma | Limited activity |

The biological activity of this compound is primarily attributed to its ability to form DNA cross-links, which inhibit DNA replication and transcription, leading to cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy.

- Hypoxia Activation : Some studies have explored the activation of this compound under hypoxic conditions, which are prevalent in tumor microenvironments. It was found that under such conditions, the compound undergoes reductive activation, enhancing its cytotoxic potential .

Case Studies

- Yoshida Ascitic Sarcoma Model : In a study involving the Yoshida ascitic sarcoma model in rats, this compound was administered intraperitoneally. The results indicated significant tumor growth inhibition compared to control groups .

- Comparative Efficacy Studies : In various studies comparing this compound with other alkylating agents like cyclophosphamide, it was noted that while it showed promising activity, it also exhibited variability in efficacy depending on the tumor type and treatment regimen employed .

Q & A

Q. What are the key synthetic pathways for Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate?

The synthesis involves multi-step reactions, including phosphorylation of phenyl groups with bis(2-chloroethyl)amine derivatives. Critical parameters include temperature control (0–5°C for exothermic steps) and solvent selection (e.g., anhydrous dichloromethane or tetrahydrofuran). Intermediate purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>98%). Precursors like N,N-bis(2-chloroethyl)phosphoramidic dichloride are often used, requiring strict inert atmospheric conditions to prevent hydrolysis .

Q. What is the mechanism of action of this compound in biological systems?

As an alkylating agent, it introduces covalent crosslinks in DNA via nucleophilic substitution reactions. The chloroethyl groups react with guanine N7 positions, forming interstrand crosslinks that disrupt replication. In vitro assays (e.g., comet assays or γ-H2AX foci detection) confirm DNA damage, while comparative studies with cyclophosphamide analogs highlight its delayed cytotoxicity due to slower metabolic activation .

Q. How is the molecular structure validated experimentally?

Structural confirmation relies on:

- X-ray crystallography for bond angles and spatial arrangement (e.g., P=O bond length ~1.48 Å).

- NMR spectroscopy (¹H/³¹P): Chloroethyl protons appear as triplets (δ 3.5–3.7 ppm), and phosphorus signals resonate near δ 10–12 ppm.

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.05 for methyl derivatives) .

Advanced Research Questions

Q. How can synthesis yield be optimized for reactive intermediates?

Yield optimization requires:

- Low-temperature quenching to stabilize intermediates (e.g., using dry ice/acetone baths).

- In-line analytics (HPLC or FTIR) to monitor reaction progress and minimize side reactions.

- Solvent-free crystallization for intermediates prone to decomposition in polar solvents .

Q. How to resolve contradictions in cytotoxicity data across studies?

Discrepancies often arise from:

- Cell line variability : Hypoxic vs. normoxic conditions alter metabolic activation (e.g., liver microsomal enzymes).

- Assay sensitivity : MTT assays may underestimate potency compared to clonogenic survival assays.

- Batch purity : Impurities >2% (e.g., hydrolyzed byproducts) significantly affect IC₅₀ values. Validate purity via HPLC-UV/ELSD before biological testing .

Q. What prodrug strategies enhance tumor-targeted delivery?

Conjugation with β-D-glucopyranosyl groups (e.g., glufosfamide derivatives) exploits glucose transporters (GLUT-1) overexpressed in tumors. Enzymatic cleavage by β-glucosidases releases the active compound intracellularly. In vivo models show 3–5× higher tumor accumulation compared to non-targeted analogs .

Q. How does structural modification (e.g., butenyl vs. benzyl groups) impact reactivity?

The butenyl group (in O-(3-butenyl) analogs) enhances electrophilicity via conjugation with the phosphorus center, increasing DNA alkylation rates by ~40% compared to benzyl derivatives. However, this also elevates hydrolysis susceptibility, requiring formulation with stabilizers (e.g., citrate buffers) .

Q. What analytical methods assess stability under physiological conditions?

- pH-dependent hydrolysis studies : Use LC-MS to quantify degradation products (e.g., phosphoramide acids) in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4).

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >120°C for anhydrous forms) .

Q. Which in vivo models best evaluate efficacy and toxicity?

- Xenograft models : Subcutaneous tumors (e.g., HCT-116 colon carcinoma) treated with 50–100 mg/kg doses show tumor regression but require co-administration of nephroprotectants (e.g., amifostine) due to renal toxicity.

- Pharmacokinetic profiling : Plasma half-life (t₁/₂ ~2.5 hr) and AUC correlate with dose-limiting myelosuppression in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.